Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate
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Overview
Description
Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate is a complex organic compound with a unique structure that combines a benzoate ester with a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of reactions starting from simple precursors like acetamidine and ethyl acetoacetate.
Thioether Formation: The pyrimidine ring is then functionalized with a thiol group to form the sulfanyl derivative.
Amide Bond Formation: The sulfanyl derivative is reacted with a benzoic acid derivative to form the amide bond.
Esterification: Finally, the benzoic acid derivative is esterified to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl group and the pyrimidine ring play crucial roles in these interactions, often forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-methylpyrimidin-4-yl)benzoate: Similar structure but lacks the sulfanyl group.
2-Amino-6-methylpyrimidin-4-yl derivatives: Similar pyrimidine ring but different functional groups.
Uniqueness
Methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate is unique due to the presence of both the sulfanyl group and the benzoate ester, which confer specific chemical properties and biological activities not found in similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 3-[2-(6-methylpyrimidin-4-yl)sulfanylpropanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-7-14(18-9-17-10)23-11(2)15(20)19-13-6-4-5-12(8-13)16(21)22-3/h4-9,11H,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OREMZOSWBCKJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SC(C)C(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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